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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde

Cat. No.: B048038

4-Morpholinecarboxaldehyde, also known as N-Formylmorpholine, is a versatile heterocyclic
compound featuring a morpholine ring N-substituted with a formyl group.[1][2] Its molecular
formula is CsHoNO:2, with a molecular weight of 115.13 g/mol .[3][4] This compound serves as a
crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]
Accurate and unambiguous structural confirmation is paramount for its application in research
and development. Spectroscopic analysis provides the fundamental data required for this
confirmation, offering a detailed "blueprint" of the molecule's electronic and atomic
arrangement.

This guide provides a comprehensive analysis of 4-Morpholinecarboxaldehyde using Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). As a Senior Application Scientist, the focus here extends beyond mere
data presentation to elucidate the causal relationships between molecular structure and
spectral output, empowering researchers to interpret this data with confidence.

'H NMR Spectroscopy: Mapping the Proton
Environment

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a cornerstone technique for
elucidating the structure of organic molecules by probing the chemical environment of
hydrogen nuclei. The resulting spectrum provides information on the number of distinct proton
types, their relative numbers, their electronic surroundings, and the connectivity between them.
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Expert Interpretation of the 'H NMR Spectrum

The *H NMR spectrum of 4-Morpholinecarboxaldehyde, typically recorded in deuterated
chloroform (CDCIs), reveals a set of distinct and highly informative signals.

o The Aldehydic Proton: The most characteristic signal in the spectrum is a singlet observed
far downfield at approximately 8.06 ppm.[5] This significant deshielding is a direct
consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group
(C=0) and its associated magnetic anisotropy.[6][7] Its integration value corresponds to a
single proton, confirming the presence of the -CHO group. The signal is a singlet as there
are no protons on the adjacent nitrogen atom to cause spin-spin coupling.

o The Morpholine Protons: The eight protons of the morpholine ring are chemically non-
equivalent due to their proximity to different heteroatoms (nitrogen and oxygen) and the
formyl group. They appear as a complex series of multiplets in the region between 3.40 and
3.80 ppm.[5]

o Protons Adjacent to Nitrogen (H-2, H-6): The four protons on the carbons directly attached
to the nitrogen atom are expected to be deshielded by both the electronegative nitrogen
and the electron-withdrawing formyl group.

o Protons Adjacent to Oxygen (H-3, H-5): The four protons on the carbons adjacent to the
oxygen atom are also deshielded due to the electronegativity of oxygen.

The overlap of these signals often requires advanced techniques like 2D-NMR (e.g., COSY) for
unambiguous assignment, but the distinct regions confirm the integrity of the morpholine ring
structure.[5]

Quantitative *H NMR Data Summary
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Chemical Shift (3,

Signal Assignment Multiplicity Integration
ppm)

Aldehyde (-CHO) ~8.06 Singlet 1H

Morpholine (-CH2-N-) ~3.56 - 3.70 Multiplet 4H

Morpholine (-CH2-O-) ~3.42 - 3.65 Multiplet 4H

Note: Data is
referenced from
spectra recorded in
CDCls.[5] Chemical
shifts can vary slightly
depending on the
solvent and
spectrometer

frequency.[8][9]

Experimental Protocol: *H NMR Spectrum Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Morpholinecarboxaldehyde in
~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal reference standard.

¢ Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

o Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at a
frequency of 400 MHz or higher to ensure good signal dispersion.

e Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum
and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the
signals to determine the relative proton ratios.

Causality Behind Experimental Choices:

e Solvent: CDCIs is a common choice as it is a good solvent for a wide range of organic
molecules and has a simple, non-interfering signal in the *H NMR spectrum.[8] The choice of
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solvent is critical as intermolecular interactions between the solute and solvent can
significantly influence chemical shifts.[9][10]

o Reference: TMS is the universally accepted internal standard for *H NMR because it is
chemically inert, volatile (easily removed), and produces a single, sharp signal at a high-field
position (0 ppm) that rarely overlaps with analyte signals.

Visualization: Structure and Proton Assignments

Caption: Molecular structure with corresponding *H NMR chemical shift regions.

13C NMR Spectroscopy: Probing the Carbon
Skeleton

Carbon-13 NMR provides complementary information to *H NMR, detailing the carbon
framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical
shift is indicative of its electronic environment.

Expert Interpretation of the **C NMR Spectrum

The proton-decoupled 13C NMR spectrum of 4-Morpholinecarboxaldehyde displays three key
signals, consistent with the molecule's structure.

o Carbonyl Carbon: A highly deshielded signal appears at approximately 161.0 ppm. This
downfield shift is characteristic of an aldehyde carbonyl carbon, which is significantly
influenced by the high electronegativity of the double-bonded oxygen atom.[11]

e Morpholine Carbons: Two distinct signals are observed for the morpholine ring carbons,
reflecting their different environments.

o The carbons adjacent to the oxygen atom (C-3, C-5) resonate at approximately 66.5 ppm.

o The carbons adjacent to the nitrogen atom (C-2, C-6) appear further upfield at around 40.0
and 45.5 ppm. The presence of two signals for these carbons is due to hindered rotation
around the N-CHO bond, making the two carbons inequivalent on the NMR timescale.

Quantitative **C NMR Data Summary
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Signal Assignment Chemical Shift (8, ppm)
Carbonyl (C=0) ~161.0

Morpholine (-CH2-O-) ~66.5

Morpholine (-CH2-N-) ~40.0, ~45.5

Note: Data is compiled from typical values for
similar structures. Specific shifts can be found in
databases like PubChem.[4]

Experimental Protocol: **C NMR Spectrum Acquisition

The protocol is similar to that for tH NMR, using the same sample. The key difference is tuning
the spectrometer to the 13C frequency. Proton-decoupled mode is standard, which collapses all
C-H coupling to produce a spectrum of single lines for each unique carbon, simplifying
interpretation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying the
functional groups present in a compound.

Expert Interpretation of the IR Spectrum

The IR spectrum of 4-Morpholinecarboxaldehyde, a liquid, is dominated by absorptions
characteristic of its aldehyde and morpholine functionalities.[1][12]

e C=0 Stretch: The most prominent and diagnostic peak is a very strong, sharp absorption at
approximately 1670-1680 cm~*. This corresponds to the carbonyl (C=0) stretching vibration
of the aldehyde group.[13][14] This frequency is slightly lower than a typical saturated
aliphatic aldehyde (~1730 cm™1) due to the electron-donating resonance effect of the
adjacent nitrogen atom, which imparts some single-bond character to the C=0 bond.
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o Aldehydic C-H Stretch: A key feature for identifying an aldehyde is the presence of one or
two moderate peaks resulting from the C-H stretch of the aldehyde proton. These typically
appear in the range of 2700-2850 cm~1,[11][13] Often, one of these peaks appears as a
distinct shoulder to the right of the main aliphatic C-H stretches.

 Aliphatic C-H Stretch: Strong absorptions are observed in the 2850-3000 cm~1 region,
corresponding to the symmetric and asymmetric C-H stretching vibrations of the CHz groups
in the morpholine ring.

e C-O and C-N Stretches: The region between 1000-1300 cm~* will contain strong absorptions
corresponding to the C-O (ether) and C-N (tertiary amine) stretching vibrations of the
morpholine ring.

Key IR Absorption Data

Vibrational Mode

Wavenumber (cm—1) Intensity _

Assignment

Aliphatic C-H Stretch
~2850-3000 Strong ]

(Morpholine CHz)
~2700-2850 Moderate Aldehydic C-H Stretch

Carbonyl C=0 Stretch
~1670-1680 Very Strong

(Aldehyde)

C-O and C-N Stretch
~1000-1300 Strong

(Morpholine Ring)

Note: Data compiled from
NIST reference spectra and
general spectroscopic
principles.[15][16]

Experimental Protocol: IR Spectrum Acquisition (ATR
Method)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,
diamond or ZnSe) is clean.[17] Collect a background spectrum of the empty, clean crystal.
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This is crucial for subtracting atmospheric (COz, H20) and instrument-related absorptions.

o Sample Application: Place a single drop of liquid 4-Morpholinecarboxaldehyde directly
onto the ATR crystal.

o Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.[18]

e Processing: The instrument software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The ATR technique has become the primary method
for liquid and solid samples because it requires minimal to no sample preparation, uses a very
small amount of sample, and is easy to clean.[17][19] Transmission cells are an alternative but
require careful handling of IR-transparent salt plates (e.g., KBr, NaCl).[20][21]

Visualization: IR Analysis Workflow
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Caption: A typical workflow for acquiring an FTIR spectrum using the ATR method.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions
based on their mass-to-charge ratio (m/z). Electron lonization (El) is a common "hard"
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ionization technique that provides not only the molecular weight but also a characteristic
fragmentation pattern that acts as a molecular fingerprint.[22][23]

Expert Interpretation of the Mass Spectrum

The El mass spectrum of 4-Morpholinecarboxaldehyde provides definitive confirmation of its
molecular weight and key structural features through its fragmentation.

e Molecular lon (M*e): The spectrum shows a clear molecular ion peak at m/z = 115, which
corresponds to the molecular weight of the compound (CsHaNO2).[5][24] The presence of
this peak is crucial for confirming the molecular formula.

o Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the
presence of the nitrogen and oxygen heteroatoms and the carbonyl group, which stabilize
adjacent positive charges.[25]

o Loss of He (m/z 114): A small M-1 peak can be observed from the loss of the aldehydic
hydrogen radical.[6]

o Loss of the Formyl Group (*CHO, m/z 29): Cleavage of the N-C bond can lead to the loss
of a formyl radical, resulting in the stable morpholine cation at m/z = 86.

o Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the
breaking of a C-C bond adjacent to the nitrogen. This leads to the formation of a stable
iminium ion. For the morpholine ring, this can result in the loss of ethylene oxide (C2H40)
to give a fragment at m/z = 71 or other ring-opening fragmentations.

o Other Significant Fragments: Other prominent peaks are observed at m/z =57, 56, and
42, arising from further fragmentation and rearrangements of the morpholine ring
structure.[5] The peak at m/z = 29 is also prominent, corresponding to the formyl cation
[CHO].

Significant Mass Spectrometry Fragments
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m/z Value Proposed Fragment Identity Fragmentation Pathway
115 [CsHaNO2]*e Molecular lon (M*e)

86 [CaHsNO]* Loss of «CHO from M+e
57 [C3HsO]* or [CaHo]™* Ring fragmentation

56 [C3H4O]*e or [CaHs]*e Ring fragmentation

29 [CHO]* Formyl cation

Note: Data compiled from the
NIST Mass Spectrum
database.[24]

Experimental Protocol: EI-MS Acquisition

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC)
inlet. The sample is vaporized in a high vacuum environment.

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This ejects an electron from the molecule, creating a
positively charged radical ion (M*e).[23]

o Fragmentation: The high internal energy of the M*e causes it to fragment into smaller,
characteristic ions.

o Mass Analysis: The ions (both M*e and fragments) are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.

Visualization: Key Fragmentation Pathways
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Caption: Simplified major fragmentation pathways for 4-Morpholinecarboxaldehyde in EI-MS.

Conclusion

The collective spectral data from tH NMR, 13C NMR, IR, and MS provides an unambiguous and
self-validating characterization of 4-Morpholinecarboxaldehyde. *H NMR confirms the
presence and electronic environment of the aldehyde and morpholine protons. 3C NMR maps
the carbon skeleton, identifying the unique carbonyl and ring carbons. IR spectroscopy
provides definitive evidence for the key functional groups, particularly the N-formyl moiety.
Finally, mass spectrometry confirms the molecular weight and reveals a predictable
fragmentation pattern consistent with the proposed structure. This comprehensive
spectroscopic profile serves as a reliable standard for identity and purity confirmation in any
research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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